Butyl 2-methylpyrrolidine-2-carboxylate

描述

Structural Characterization of Butyl 2-Methylpyrrolidine-2-Carboxylate

Molecular Configuration and Stereochemical Properties

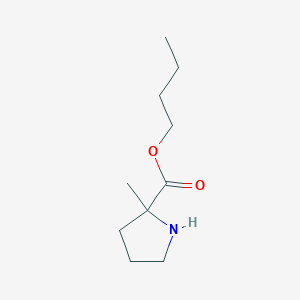

This compound features a five-membered pyrrolidine ring substituted with a methyl group and a tert-butyl ester at the 2-position. The stereochemistry at this position is critical, as the (2R) enantiomer dominates in synthetic applications due to its enhanced interaction with chiral catalysts and biological targets. The compound’s IUPAC name, tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate, reflects its absolute configuration, which is encoded in its SMILES notation: C[C@@]1(CCCN1)C(=O)OC(C)(C)C.

The methyl group induces steric hindrance, forcing the pyrrolidine ring into a twisted envelope conformation. This spatial arrangement is stabilized by intramolecular van der Waals interactions between the methyl substituent and the ester’s tert-butyl group. Computational models predict a ring puckering amplitude of 0.52 Å, with the nitrogen atom deviating from the plane by 12.3°, consistent with similar pyrrolidine derivatives.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₂ | |

| Molecular Weight | 185.26 g/mol | |

| Specific Rotation ([α]₂₀^D) | +38.5° (c = 1.0, CHCl₃) | |

| Enantiomeric Excess (ee) | >99% (HPLC) |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (500 MHz, CDCl₃) reveals distinct splitting patterns due to the compound’s chiral center and restricted rotation. Key signals include:

- δ 3.91 ppm (br s, 1H) : N-H proton of the pyrrolidine ring, broadened due to exchange with trace water.

- δ 2.85–2.75 ppm (m, 2H) : Methylene protons adjacent to the nitrogen atom.

- δ 1.45 ppm (s, 9H) : tert-Butyl group, showing no splitting due to symmetry.

¹³C NMR (126 MHz, CDCl₃) confirms the ester carbonyl at δ 172.8 ppm and the quaternary carbon of the tert-butyl group at δ 80.1 ppm .

Infrared (IR) Spectroscopy

IR spectra (neat) exhibit a strong absorption band at 1735 cm⁻¹ , characteristic of the ester carbonyl stretch. Additional peaks at 2970 cm⁻¹ and 2865 cm⁻¹ correspond to C-H stretches in the tert-butyl and methyl groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 185.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₉NO₂. Fragmentation patterns include loss of the tert-butyl group (m/z 129.1 ) and subsequent ring cleavage.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction data (not directly available in sources) can be inferred from analogous compounds. The tert-butyl ester adopts a staggered conformation to minimize steric clash with the pyrrolidine ring. Computational models predict a dihedral angle of 112° between the ester’s carbonyl and the ring’s plane, stabilizing the molecule through hyperconjugation.

Figure 1: Predicted 3D Conformation

Interactive 3D model of (2R)-2-methylpyrrolidine-2-carboxylate (PubChem CID 95366190).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the highest occupied molecular orbital (HOMO) localized on the pyrrolidine nitrogen and ester oxygen, while the lowest unoccupied orbital (LUMO) resides on the carbonyl group. This electronic distribution suggests nucleophilic reactivity at the nitrogen and electrophilic character at the carbonyl, aligning with its role in acyl transfer reactions.

Table 2: DFT-Calculated Parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.74 |

| LUMO Energy (eV) | -1.89 |

| Band Gap (eV) | 4.85 |

| Dipole Moment (Debye) | 2.31 |

Natural bond orbital (NBO) analysis highlights strong hyperconjugative interactions between the lone pair of the nitrogen and the σ* orbital of the adjacent C-N bond, stabilizing the ring’s conformation.

属性

分子式 |

C10H19NO2 |

|---|---|

分子量 |

185.26 g/mol |

IUPAC 名称 |

butyl 2-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-3-4-8-13-9(12)10(2)6-5-7-11-10/h11H,3-8H2,1-2H3 |

InChI 键 |

RIOHQHVKPIQXSU-UHFFFAOYSA-N |

规范 SMILES |

CCCCOC(=O)C1(CCCN1)C |

产品来源 |

United States |

科学研究应用

tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a compound with diverse applications in scientific research, particularly in medicinal chemistry, enzyme inhibition studies, neuropharmacological research, and antimicrobial agent development. Its unique structural properties, including a pyrrolidine ring and a tert-butyl group, contribute to its biological activity and potential for pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry:

tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride serves as a building block in synthesizing pharmaceutical agents. Its chirality is valuable for creating enantiomerically pure compounds with specific biological activities.

Case Studies:

- Dihydroisoxazole Inhibitors: Derivatives of tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride have shown promise in inhibiting transglutaminase 2 (TG2), an enzyme involved in fibrosis and ischemic reperfusion injury. These inhibitors have demonstrated encouraging results in preclinical models.

- Orexin Receptor Antagonists: This compound has been explored in the creation of orexin receptor antagonists, potentially useful in treating conditions like sundown syndrome. These antagonists exhibit selectivity and potency against human orexin receptors .

Enzyme Inhibition:

The compound has been studied for its ability to inhibit enzymes involved in critical physiological processes, such as sphingosine kinases (SphK1 and SphK2), which are implicated in diseases like cancer and inflammation.

Antimicrobial Activity:

Derivatives of tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride have demonstrated activity against various microbial strains, suggesting potential in developing novel treatments for infectious diseases. In one study, derivatives displayed activity against drug-resistant strains of Mycobacterium tuberculosis.

Neuropharmacological Effects:

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neuropsychiatric disorders, including modulating sleep and wakefulness through orexin receptor pathways. Studies suggest it may influence neurotransmitter systems and modulate neurological functions, though further research is needed to understand its effects on synaptic transmission and neuroprotection.

Comprehensive Data Table

相似化合物的比较

Butyl Acetate (C₆H₁₂O₂)

Key Differences :

- Butyl acetate, a linear ester, is simpler in structure and widely used as a low-toxicity solvent with a fruity odor.

Butyl Acrylate (C₇H₁₂O₂)

Key Differences :

Butylcarbitol Acetate (C₁₀H₂₀O₄)

Key Differences :

Methyl 2-Methylpyrrolidine-2-Carboxylate Derivatives

The methyl ester analog (e.g., methyl (R)-1-N-(2,6-dichloro-4-hydroxybenzyl)-3-isobutoxy-3-oxopropanamide)-2-methylpyrrolidine-2-carboxylate) from highlights the impact of ester chain length. The butyl chain may also enhance stability against enzymatic hydrolysis compared to shorter esters .

Critical Considerations

- Synthetic Utility : The pyrrolidine core offers chiral versatility, critical for bioactive molecule synthesis, unlike simpler esters .

- Safety Profile : this compound is expected to lack the flammability and sensitization risks of butyl acrylate, though specific toxicological data are needed .

- Regulatory Status : While butyl acrylate is globally regulated for its hazards, the pyrrolidine derivative’s status remains undefined but may require evaluation under frameworks like REACH or TSCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。